Enhanced Lipophilicity vs. Mono-CF3 Analogs
The 5,7-bis(trifluoromethyl) substitution pattern confers a significantly higher calculated lipophilicity compared to its mono(trifluoromethyl) analogs. This property is critical for predicting membrane permeability and blood-brain barrier penetration. [1] [2] [3]
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one: XLogP3-AA = 2.9 |
| Quantified Difference | +0.9 log unit increase |
| Conditions | PubChem computed property (XLogP3-AA method) |
Why This Matters
A 0.9 log unit increase in XLogP3-AA represents a substantial boost in lipophilicity, directly impacting compound partitioning in biological systems and potentially improving passive membrane diffusion for CNS-targeted applications.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 146014317, 5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one. (XLogP3-AA value). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 57355173, 5-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one. (XLogP3-AA value). View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 10262659, 7-(Trifluoromethyl)-1-tetralone. (XLogP3-AA value). View Source
